molecular formula C15H22N2 B5848242 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole

2-(1-ethylpropyl)-1-propyl-1H-benzimidazole

Cat. No. B5848242
M. Wt: 230.35 g/mol
InChI Key: GATAOJICMOPURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethylpropyl)-1-propyl-1H-benzimidazole, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have potential applications in various scientific research fields. One of the primary uses of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is in the study of protein-protein interactions. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

2-(1-ethylpropyl)-1-propyl-1H-benzimidazole works by binding to a specific site on a protein known as the “hotspot”. This binding prevents the protein from interacting with other proteins, leading to the inhibition of the protein’s function. The specific site that 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole binds to varies depending on the protein being studied.
Biochemical and Physiological Effects:
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have a range of biochemical and physiological effects. In cancer cells, 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to inhibit cell growth and induce cell death. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been found to inhibit the activity of enzymes involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole in lab experiments is its selectivity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. However, one limitation of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is its potential toxicity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole. One area of research is the development of new 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole analogs with improved selectivity and reduced toxicity. Another area of research is the study of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole’s potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole and its potential applications in other areas of scientific research.

Synthesis Methods

2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be synthesized through a series of chemical reactions starting from 2-nitrobenzaldehyde and propionaldehyde. The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with propionaldehyde in the presence of an acid catalyst to produce 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole.

properties

IUPAC Name

2-pentan-3-yl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATAOJICMOPURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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